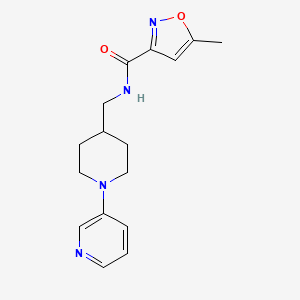

5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

5-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a piperidin-4-ylmethyl group, which itself is substituted with a pyridin-3-yl moiety. The piperidine spacer may enhance solubility or modulate receptor interactions, though specific biological data for this compound remain unexplored in the provided evidence.

Properties

IUPAC Name |

5-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-12-9-15(19-22-12)16(21)18-10-13-4-7-20(8-5-13)14-3-2-6-17-11-14/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYXAQJRGJVADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. One common approach is to first synthesize the pyridine derivative, followed by its reaction with piperidine under specific conditions to form the desired compound. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, with continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The isoxazole ring can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the pyridine and piperidine rings.

Substitution: : Substitution reactions can introduce new substituents onto the pyridine or piperidine rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, with modifications to the isoxazole, pyridine, and piperidine rings. These derivatives can have different biological and chemical properties, making them useful for different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can be used to study the interactions between small molecules and biological targets. Its structural complexity makes it a valuable tool for probing biological pathways and understanding molecular mechanisms.

Medicine

In medicine, this compound has shown potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with improved performance and functionality.

Mechanism of Action

The mechanism by which 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide ()

- Structural Differences : Lacks the piperidin-4-ylmethyl spacer, with pyridin-4-yl directly attached to the isoxazole carboxamide.

- Pyridin-4-yl’s para-substitution could also affect binding orientation in receptor pockets .

5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

- Structural Differences : Substitutes pyridine with a thiazole ring and shifts the carboxamide to isoxazole-C4.

- The C4 carboxamide placement may sterically hinder interactions that rely on the C3 position, a common pharmacophore site in kinase inhibitors .

Hypothetical Physicochemical and Pharmacological Implications

- Lipophilicity : The piperidine spacer in the target compound could lower logP (increase hydrophilicity) due to its amine group, whereas the thiazole analog () might exhibit higher logP due to sulfur’s hydrophobic character.

- Solubility : The basic piperidine nitrogen in the target compound may enhance aqueous solubility at physiological pH compared to the neutral pyridin-4-yl analog ().

- Receptor Binding : The pyridin-3-yl group’s meta-substitution (target compound) versus pyridin-4-yl’s para-substitution () could lead to divergent binding modes in targets like nicotinic acetylcholine receptors or kinases.

Limitations and Future Research Directions

- Data Gaps: No experimental data on biological activity, solubility, or metabolic stability are available for the target compound or its analogs in the provided evidence.

- Suggested Studies :

- In vitro assays to compare binding affinity against common targets (e.g., kinases, GPCRs).

- ADME profiling to assess differences in solubility, permeability, and metabolic stability.

- Crystallographic studies to elucidate how structural variations influence binding orientations.

Biological Activity

5-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 288.35 g/mol

- CAS Number : Not available in current databases.

This compound features an isoxazole ring, which is known for its diverse biological activities, combined with a piperidine and pyridine moiety that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain kinases, which are pivotal in cancer signaling pathways.

- Receptor Modulation : The presence of the piperidine and pyridine groups suggests potential interactions with neurotransmitter receptors, particularly those involved in central nervous system disorders.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 5-Methyl-N-(1-(pyridin-3-yl)piperidin-4-yl)methyl isoxazole | < 10 | Staphylococcus aureus, Escherichia coli |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus, Escherichia coli |

These results indicate that the compound exhibits significant antibacterial activity, comparable to established antibiotics.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. A notable study showed:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF7 (breast cancer) | 15 | Induction of apoptosis |

| A549 (lung cancer) | 12 | Cell cycle arrest |

These findings suggest that the compound may have potential as a therapeutic agent in oncology.

Case Studies

- In Vivo Efficacy : A recent animal study assessed the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, supporting its potential use in cancer therapy.

- Neuropharmacological Effects : Another study investigated the effects on cognitive function using animal models. The administration of the compound improved memory retention and reduced anxiety-like behaviors, indicating possible applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.